Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

MAGL inhibition Endocannabinoid system Carbamate SAR

Procure this exact 2,5-dimethylphenyl-substituted N-arylsulfonamide piperidine to fill a critical gap in your screening library. Its unique ortho-methyl group restricts aryl rotation and modulates lipophilicity, offering a distinct SAR profile unavailable with unsubstituted or para-substituted analogs. The methyl carbamate enables selective, orthogonal N1 deprotection—ideal for synthesizing dual-warhead probes, PROTACs, or ADC payloads without risking acid-sensitive functionalities. Essential for head-to-head MAGL inhibition comparisons with SAR127303 to investigate the impact of carbamate leaving-group electronics on reversible versus irreversible binding kinetics.

Molecular Formula C16H24N2O4S
Molecular Weight 340.44
CAS No. 1235235-70-7
Cat. No. B2927202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate
CAS1235235-70-7
Molecular FormulaC16H24N2O4S
Molecular Weight340.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
InChIInChI=1S/C16H24N2O4S/c1-12-4-5-13(2)15(10-12)23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-3/h4-5,10,14,17H,6-9,11H2,1-3H3
InChIKeyDGYGEQKORHCYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235235-70-7): Structural Classification and Procurement-Relevant Profile


Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235235-70-7) is a synthetic sulfonamide featuring a piperidine core bearing a methyl carbamate at the N1 position and a 2,5-dimethylphenylsulfonamidomethyl substituent at the C4 position . With a molecular formula of C16H24N2O4S and a molecular weight of 340.44 g/mol, this compound belongs to the broader class of N-arylsulfonamide piperidines—a scaffold extensively explored across multiple therapeutic target families including monoacylglycerol lipase (MAGL), carbonic anhydrase isoforms, sigma receptors, and γ-secretase [1]. However, it is critical to note that this specific compound lacks published primary pharmacological data in peer-reviewed literature or patents as of the current evidence cutoff; differentiation claims herein are therefore anchored in structural comparison with closely related analogs possessing published quantitative activity profiles, supported by class-level pharmacological precedent [2].

Why Generic Substitution Fails for Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate: Structural Determinants of Differential Activity


Within the N-arylsulfonamide piperidine class, seemingly minor modifications to the aryl sulfonamide substituent or the N1 carbamate group can produce order-of-magnitude shifts in target affinity, selectivity, and pharmacokinetic behavior [1]. The 2,5-dimethylphenyl motif present in this compound introduces a specific steric and electronic profile—two ortho/para-directing methyl groups that modulate both the sulfonamide NH acidity (pKa ~10–11 for aryl sulfonamides) and the conformational preferences of the aryl ring relative to the piperidine scaffold. The methyl carbamate at N1 further distinguishes this compound from analogs bearing bulkier tert-butyloxycarbonyl (Boc) or hexafluoroisopropyl carbamate groups, which alter metabolic stability, LogP, and hydrogen-bonding capacity [2]. Generic substitution with an unsubstituted phenyl, 4-chlorophenyl, or thiophene analog cannot replicate this precise combination of steric, electronic, and physicochemical properties, making procurement of the exact compound essential for SAR continuity and assay reproducibility .

Quantitative Differential Evidence Guide: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate vs. Closest Structural Analogs


Comparative N1 Carbamate Analysis: Methyl Carbamate vs. Hexafluoroisopropyl Carbamate (SAR127303) – Impact on MAGL Pharmacology

The closest well-characterized pharmacologic analog to the target compound is SAR127303, which differs in two key positions: (1) the N1 substituent is 1,1,1,3,3,3-hexafluoroisopropyl carbamate instead of methyl carbamate, and (2) the aryl sulfonamide is 4-chlorophenyl instead of 2,5-dimethylphenyl. SAR127303 is a potent covalent MAGL inhibitor with reported IC50 values of 3.8 nM (mouse MAGL) and 29 nM (human MAGL), demonstrating >300-fold selectivity over fatty acid amide hydrolase (FAAH, IC50 > 10,000 nM) [1]. The methyl carbamate in the target compound is substantially less electron-withdrawing than the hexafluoroisopropyl carbamate, which would be predicted to reduce the electrophilicity of the carbamate carbonyl—a critical determinant of covalent MAGL inhibition kinetics. This structural difference alone can account for estimated ≥100-fold shifts in MAGL inhibitory potency based on carbamate leaving-group SAR established across the serine hydrolase inhibitor field [2]. The target compound therefore occupies a distinct potency range that may be advantageous for applications requiring partial or reversible target engagement rather than full covalent inactivation .

MAGL inhibition Endocannabinoid system Carbamate SAR Piperidine sulfonamide

Aryl Sulfonamide Substituent Differentiation: 2,5-Dimethylphenyl vs. 4-Chlorophenyl vs. Unsubstituted Phenyl – Lipophilicity and Steric Parameter Comparison

The 2,5-dimethylphenyl sulfonamide motif confers quantitatively distinct physicochemical properties compared to the three closest aryl sulfonamide analogs commercially available. Using the Hansch π constant system for aromatic substituent lipophilicity: the 2,5-dimethylphenyl group contributes an estimated π ≈ +1.12 (2 × 0.56 per CH3), compared to π ≈ +0.71 for 4-chlorophenyl and π = 0.00 for unsubstituted phenyl [1]. This translates to an estimated calculated LogP (cLogP) difference of approximately +0.4 to +0.6 log units for the target compound versus the 4-chlorophenyl analog, and approximately +1.1 log units versus the unsubstituted phenyl analog . Additionally, the 2-methyl group introduces a steric ortho effect (Es ≈ -1.24 for ortho-CH3 on the sulfonamide aryl ring) that restricts rotational freedom of the aryl-sulfonamide bond compared to para-substituted analogs, potentially influencing the entropic component of target binding [2]. These quantitative lipophilicity and steric differences are sufficient to produce measurable shifts in membrane permeability (PAMPA), plasma protein binding, and metabolic clearance within a congeneric series, independent of any target-specific pharmacology.

Lipophilicity Hansch analysis Steric parameters Sulfonamide SAR Piperidine derivatives

Class-Level Pharmacological Precedent: Piperidine N-Arylsulfonamides as Multi-Target Privileged Scaffolds with Substituent-Dependent Selectivity

The piperidine N-arylsulfonamide scaffold has been validated as a privileged chemotype across at least five distinct target families, with aryl substituent identity serving as the primary determinant of target selectivity. Published quantitative evidence includes: (i) 2,6-disubstituted piperidine N-arylsulfonamides as γ-secretase inhibitors where aryl variation modulated CYP 3A4 liability by >5-fold [1]; (ii) 4-phenylsulfonamidopiperidines as N-type calcium channel blockers with defined SAR around the aryl ring [2]; (iii) piperidine aryl sulfonamides as Kv1.3 potassium channel modulators where aryl substitution patterns controlled channel subtype selectivity [3]; and (iv) piperidine sulfonamide derivatives as carbonic anhydrase isoform-selective inhibitors with Ki values spanning 0.8–745 nM depending on aryl group identity [4]. The consistent observation across these target classes is that the aryl sulfonamide substituent—not the piperidine core or the N1 capping group—is the dominant driver of both target affinity and selectivity. The 2,5-dimethylphenyl motif has not been systematically evaluated across these target classes, representing an unexplored region of chemical space within a validated pharmacophore that may yield novel selectivity profiles.

Privileged scaffold Polypharmacology Sulfonamide piperidine Target selectivity CNS drug discovery

Synthetic Tractability and Intermediate Utility: Methyl Carbamate as a Versatile Handle for Downstream Derivatization

The methyl carbamate at the N1 position of the piperidine ring serves as both a protecting group and a synthetic handle. Unlike the corresponding tert-butyl carbamate (Boc) analog—which requires acidic deprotection conditions (TFA or HCl) that may be incompatible with acid-sensitive sulfonamide functionalities—the methyl carbamate can be selectively cleaved under nucleophilic conditions (e.g., TMSI, LiI/pyridine reflux) or saponified to the free piperidine [1]. This orthogonal deprotection strategy enables sequential functionalization of the piperidine nitrogen without exposing the sulfonamide group to strongly acidic conditions that risk N-sulfonyl cleavage [2]. Furthermore, the methyl carbamate serves as a direct precursor for N-alkylation or N-acylation chemistry via the free amine, providing access to diverse N1-substituted analogs for SAR exploration . In contrast, the Boc-protected analog (tert-butyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate) offers only a single deprotection pathway (acidolysis) and is less amenable to orthogonal protecting group strategies in complex synthetic sequences.

Synthetic intermediate Carbamate chemistry Piperidine derivatization Medicinal chemistry Building block

Recommended Research and Procurement Application Scenarios for Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate


MAGL Chemical Probe Development: Tuning Covalent Inhibition Potency via Carbamate Leaving-Group Modulation

Given the established MAGL inhibitory activity of the SAR127303 scaffold (29 nM human MAGL with hexafluoroisopropyl carbamate), this compound serves as a matched molecular pair for evaluating the impact of carbamate leaving-group electronics on MAGL inhibition kinetics and duration of action. The methyl carbamate is predicted to reduce covalent inhibition potency by ≥100-fold relative to SAR127303, potentially converting the inhibition mechanism from irreversible covalent to slowly reversible [1]. This property is therapeutically relevant because complete and prolonged MAGL inactivation by potent covalent inhibitors (such as SAR127303 or JZL184) has been associated with functional tolerance and CB1 receptor desensitization in chronic dosing models, whereas partial MAGL inhibition may preserve therapeutic efficacy while mitigating these adaptive liabilities [2]. Procurement of the target compound enables direct head-to-head comparison with SAR127303 in MAGL activity assays, 2-AG elevation studies, and functional tolerance models to establish whether the methyl carbamate modification indeed produces a more pharmacologically tractable MAGL inhibition profile.

Piperidine N-Arylsulfonamide Privileged Scaffold Library Expansion: Filling the 2,5-Dimethylphenyl Gap

The piperidine N-arylsulfonamide scaffold has produced validated chemical probes for MAGL, γ-secretase, carbonic anhydrase isoforms, and calcium channels, yet the 2,5-dimethylphenyl substitution pattern remains absent from all published SAR datasets [1]. This compound fills a specific structural gap in commercial screening libraries, enabling systematic evaluation of dual meta/para methyl substitution effects across this privileged chemotype. The increased lipophilicity (estimated cLogP ≈ 2.0–2.5) and restricted aryl rotation imposed by the ortho-methyl group differentiate this compound from all mono-substituted or para-substituted analogs currently available [2]. Procurement is recommended for laboratories conducting fragment-based or diversity-oriented screening against targets where piperidine sulfonamides have shown preliminary hit activity, particularly CNS targets where the moderate lipophilicity of the 2,5-dimethylphenyl motif aligns with established CNS drug-likeness parameters (cLogP 2–4, MW < 400).

Orthogonal Protecting Group Strategy: Multi-Step Synthesis of Complex Piperidine-Based Target Molecules

In multi-step synthetic sequences targeting complex piperidine-containing drug candidates, the orthogonal reactivity of the methyl carbamate (cleavable under nucleophilic or basic conditions) relative to acid-labile protecting groups commonly used elsewhere in the molecule provides a strategic advantage [1]. Laboratories procuring this compound as a synthetic intermediate can perform selective N1 deprotection without risking concurrent sulfonamide cleavage or affecting acid-sensitive functionalities (e.g., silyl ethers, acetals, tert-butyl esters) present in advanced intermediates [2]. This orthogonal deprotection capability is particularly valuable in the synthesis of dual-warhead chemical probes, PROTAC molecules, or antibody-drug conjugate (ADC) payload linkers where sequential unmasking of reactive handles is required under strictly controlled conditions. The methyl carbamate also provides a direct path to N-alkylated or N-acylated analogs through simple saponification and subsequent functionalization, offering a two-step diversification route from a single commercial building block.

Comparative Physicochemical Profiling: LogP-Dependent ADME Property Benchmarking Across the Arylsulfonamide Series

The 2,5-dimethylphenyl analog occupies a distinct position on the lipophilicity scale within the methyl 4-((arylsulfonamido)methyl)piperidine-1-carboxylate series, with an estimated Hansch Σπ of +1.12 compared to 0.00 (phenyl), +0.71 (4-chlorophenyl), and +0.88 (4-trifluoromethylphenyl) [1]. This graded lipophilicity series enables systematic evaluation of LogP-dependent ADME properties—including PAMPA permeability, plasma protein binding, microsomal stability, and CYP inhibition—without introducing additional structural variables beyond the aryl substituent [2]. Procurement of the full series including the target compound allows medicinal chemistry teams to establish quantitative lipophilicity-ADME relationships for the piperidine N-arylsulfonamide chemotype, guiding the design of analogs with optimized property profiles for specific therapeutic applications (e.g., CNS penetration vs. peripheral restriction).

Quote Request

Request a Quote for Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.